(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide
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Description
The compound is a complex organic molecule with several functional groups. The “(E)” in the name indicates that it’s an alkene with the higher priority groups on opposite sides of the double bond . The “cyano” group refers to a carbon-nitrogen triple bond, and “propoxy” refers to a propyl (three-carbon) group attached through an oxygen atom . The “phenyl” groups refer to rings of six carbon atoms, similar to benzene .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the alkene, cyano group, and phenyl groups would all contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the various functional groups. Alkenes can participate in addition reactions, cyano groups can act as nucleophiles, and phenyl groups can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups and overall structure. For example, the compound might have a high boiling point due to the presence of the cyano group .Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O2/c1-4-17-37-28-15-16-29(22(2)18-28)30-26(21-35(34-30)27-13-9-6-10-14-27)19-25(20-32)31(36)33-23(3)24-11-7-5-8-12-24/h5-16,18-19,21,23H,4,17H2,1-3H3,(H,33,36)/b25-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGMULGJXTTXRV-NCELDCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NC(C)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NC(C)C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide |
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